molecular formula C23H16N4O3S B2914606 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 865286-63-1

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2914606
CAS No.: 865286-63-1
M. Wt: 428.47
InChI Key: DXJQMVLYVBDLDV-UHFFFAOYSA-N
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Description

“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole and thiophene rings in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the quinoline moiety: The quinoline ring can be synthesized via the Skraup synthesis or Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Coupling of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki or Stille coupling.

    Final assembly: The final compound is obtained by coupling the oxadiazole and quinoline intermediates, followed by functional group modifications to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl ring may yield a phenol derivative, while reduction of the carboxamide group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the oxadiazole and thiophene rings may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.

    Thiophene derivatives: Known for their electronic and optoelectronic applications.

Uniqueness

“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide” is unique due to the combination of the quinoline, oxadiazole, and thiophene rings in its structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c1-29-15-10-8-14(9-11-15)22-26-27-23(30-22)25-21(28)17-13-19(20-7-4-12-31-20)24-18-6-3-2-5-16(17)18/h2-13H,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJQMVLYVBDLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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